Kinome-Wide Promiscuity: Staurosporine vs. K-252a, Midostaurin, and Bisindolylmaleimides — Gini Coefficient and Target Count
In the landmark 178-compound screen against 300 recombinant human kinases by Anastassiadis et al. (2011), staurosporine and its structural analogues exhibited the lowest Gini scores of any inhibitors tested [1]. Staurosporine achieved a Gini coefficient of 0.150 (on a 0-to-1 scale where 0 = completely non-selective), confirming it as the most promiscuous commercially available kinase inhibitor [2]. In the subsequent PKIS screen reported by Wells et al. (2020), staurosporine, K-252a, and SB 218078 were the top three most promiscuous compounds among 178 inhibitors profiled at 0.5 μM against 300 kinases, with staurosporine inhibiting the largest fraction of the kinome [3]. By contrast, midostaurin (Gini substantially higher due to its N-benzoyl substitution causing steric exclusion from the N12–N13 binding pocket), bisindolylmaleimide I, and Gö 6983 each exhibited markedly narrower target spectra [3].
| Evidence Dimension | Kinase inhibitor selectivity measured by Gini coefficient (0–1 scale) and number of kinases inhibited at 0.5 μM |
|---|---|
| Target Compound Data | Gini coefficient = 0.150; inhibited the largest fraction of 300 kinases tested |
| Comparator Or Baseline | K-252a: second most promiscuous compound in the PKIS set; Midostaurin: higher Gini (narrower target spectrum); Bisindolylmaleimide I and Gö 6983: substantially narrower kinase coverage |
| Quantified Difference | Staurosporine Gini = 0.150 vs. highly selective compounds such as PD184352 Gini = 0.905; staurosporine, K-252a, and SB 218078 ranked top three most promiscuous among 178 inhibitors |
| Conditions | Functional kinase activity assay (ADP-Glo-based) against a panel of 300 recombinant human protein kinases, compound concentration 0.5 μM, ATP at Km for each kinase |
Why This Matters
For target-deconvolution chemoproteomics (e.g., kinobeads pull-downs) and universal positive controls, only staurosporine provides maximal kinome coverage; more selective analogs would fail to capture the full spectrum of kinase targets, leading to false-negative results in capture-compound mass spectrometry workflows.
- [1] Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1039-1045. doi:10.1038/nbt.2017 View Source
- [2] Graczyk PP. Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. J Med Chem. 2007;50(23):5773-5779. doi:10.1021/jm070562u View Source
- [3] Wells CI, Drewry DH, Pickett JE, et al. PKIS deep dive yields a chemical starting point for dark kinases and a cell active BRSK2 inhibitor. Sci Rep. 2020;10:15826. doi:10.1038/s41598-020-72869-9 View Source
